Thallium(III) oxide

Vue d'ensemble

Description

Thallium(III) oxide (Tl₂O₃) is a heavy metal oxide characterized by its dark brown to black crystalline appearance and cubic Bixbyite structure (isostructural with Mn₂O₃) . Key properties include:

- Molecular weight: 456.76 g/mol

- Density: 9.65 g/cm³

- Melting point: 717°C

- Decomposition: Above 800°C, yielding Tl₂O and oxygen .

- Solubility: Insoluble in water .

- Electrical properties: Degenerate n-type semiconductor with a bandgap of 0.51–0.66 eV, tunable via synthesis conditions .

Tl₂O₃ is synthesized through oxidation of thallium(I) compounds or direct reaction of thallium with oxygen.

Méthodes De Préparation

Thallium(III) oxide can be synthesized through various methods:

Electrochemical Methods: Both bulk and nanostructures of this compound can be prepared using electrochemical deposition.

Thermal Methods: These include thermal decomposition and calcination of various precursors.

Chemical Vapor Deposition (CVD): This method is used to produce thin films of this compound.

Microwave Irradiation: This technique can be used to synthesize nanostructures of this compound.

Sol-Gel Method: A chemical route using potassium superoxide has been reported for the one-step, room temperature synthesis of this compound nanoparticles.

Analyse Des Réactions Chimiques

Thallium(III) oxide undergoes various chemical reactions:

Oxidation: this compound acts as an oxidative reagent in organic chemistry.

Reduction: This compound can be reduced to thallium(I) oxide by sulfur dioxide and heat.

Substitution: This compound can react with phenylhydrazine to form diphenylthallium salts.

Applications De Recherche Scientifique

Thallium(III) oxide has significant roles in various scientific fields:

Chemistry: It is used in the study of superconductivity, where materials can conduct electricity without resistance.

Biology and Medicine: Thallium compounds have been used for the treatment of ringworm and other skin infections and as chemical tracers in diagnosis, particularly in cardiology.

Industry: This compound is used in the production of special high-density glasses, semiconductors, photoresistors, and infrared detectors

Mécanisme D'action

Thallium(III) oxide exerts its effects through its oxidative properties. It can oxidize various organic and inorganic compounds, making it useful in synthetic chemistry. The molecular targets and pathways involved include the oxidation of phenylhydrazine to form diphenylthallium salts and the oxidative bromination of organic compounds .

Comparaison Avec Des Composés Similaires

Physical and Structural Properties

Key Observations :

- Tl₂O₃ has a significantly higher density than other group 13 oxides (Al₂O₃, Ga₂O₃, In₂O₃) due to thallium’s high atomic mass.

- Unlike Tl₂O₃, Al₂O₃ and Ga₂O₃ are thermally stable up to extreme temperatures (>1900°C).

Chemical Properties and Reactivity

Key Observations :

- Tl₂O₃’s insolubility contrasts with Tl₂O, which dissolves readily in water, forming toxic Tl⁺ ions .

Key Observations :

- Tl₂O₃’s applications are restricted by its toxicity, whereas Al₂O₃ and Ga₂O₃ are widely used in industrial and electronic sectors.

- In environmental systems, Tl(III) binds strongly to Fe/Mn hydroxides, unlike Tl(I), which mimics K⁺ and accumulates in clays .

Research Findings

- Semiconductor Properties: Tl₂O₃ exhibits degenerate n-type conductivity with carrier concentrations up to 10²¹ cm⁻³, comparable to In₂O₃ but with higher mobility (93 cm²/V·s at 300 mV overpotential) .

- Environmental Behavior : Tl₂O₃ in sediments partitions into Fe/Mn hydroxide phases, reducing bioavailability compared to soluble Tl(I) species .

- Comparative Stability : Tl₂O₃’s decomposition at moderate temperatures (~800°C) contrasts with Ga₂O₃ and In₂O₃, which remain stable beyond 1900°C .

Activité Biologique

Thallium(III) oxide (Tl2O3) is a compound of thallium that has garnered attention due to its significant biological activity and toxicity. This article explores the compound's biological interactions, mechanisms of toxicity, and potential therapeutic implications, supported by case studies and research findings.

Overview of this compound

This compound is a highly toxic inorganic compound that exists primarily in the +3 oxidation state. It is known for its ability to interfere with various biological processes, particularly those involving potassium-dependent mechanisms due to its ionic similarity to potassium ions (K+). This similarity allows Tl3+ to enter cells through potassium channels, leading to various adverse effects on cellular functions.

Mechanisms of Toxicity

The toxicity of thallium compounds, including Tl2O3, is attributed to several mechanisms:

- Disruption of Ion Homeostasis : Thallium competes with potassium in Na+/K+-ATPase, leading to impaired cellular ion balance and function. This can result in decreased ATP production and altered cellular metabolism .

- Oxidative Stress : Thallium exposure induces oxidative stress characterized by increased reactive oxygen species (ROS) production. This oxidative damage affects mitochondrial function, resulting in ATP depletion and potential cell death .

- Enzyme Inhibition : Thallium binds to sulfhydryl groups (-SH) in enzymes, inhibiting their activity. Key enzymes affected include pyruvate kinase and aldehyde dehydrogenase, which are crucial for metabolic processes .

- DNA Damage : Studies have shown that thallium can induce genetic and epigenetic alterations. It has been linked to DNA damage through oxidative mechanisms and may contribute to carcinogenic processes .

Acute and Chronic Exposure

The biological effects of thallium can vary significantly based on exposure duration:

- Acute Exposure : Symptoms include gastrointestinal distress (nausea, vomiting), neurological symptoms (confusion, paresthesia), and cardiovascular issues (hypertension). Acute poisoning can lead to severe outcomes such as coma or death if untreated .

- Chronic Exposure : Long-term exposure is associated with neurological deficits, including sensory and motor dysfunctions. Chronic toxicity can also manifest as psychological symptoms such as anxiety and depression .

Case Studies

Several case studies illustrate the profound impact of thallium exposure:

- Case Study 1 : A 48-year-old male presented with severe neurological symptoms after exposure to thallium sulfate. Symptoms included alopecia, peripheral neuropathy, and cognitive impairment. Despite treatment, neuropsychological deficits persisted for months post-exposure .

- Case Study 2 : In a study involving workers exposed to thallium dust, chronic exposure resulted in significant health issues including muscle weakness, skin lesions, and persistent cognitive dysfunction. Follow-up revealed ongoing psychiatric problems even after cessation of exposure .

Research Findings

Recent research has expanded our understanding of thallium's biological activity:

- Mitochondrial Dysfunction : Research indicates that Tl(III) induces significant mitochondrial impairment characterized by increased ROS production and disruption of the mitochondrial membrane potential. This was demonstrated in vitro using rat liver mitochondria exposed to varying concentrations of Tl(III) .

- Cytotoxicity in Cancer Cells : Synthetic complexes of Tl(III) have shown selective cytotoxic effects against specific cancer cell lines (e.g., A375). These findings suggest potential applications in targeted cancer therapies, although the risks associated with thallium's toxicity must be carefully managed .

Summary Table of Biological Effects

| Effect Type | Acute Exposure Symptoms | Chronic Exposure Symptoms |

|---|---|---|

| Neurological | Confusion, paresthesia | Sensory/motor dysfunctions, anxiety |

| Gastrointestinal | Nausea, vomiting | Abdominal pain |

| Dermatological | Alopecia | Skin rashes |

| Cardiovascular | Hypertension | Tachycardia |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Thallium(III) oxide, and how do reaction conditions influence purity and yield?

- Tl₂O₃ can be synthesized via:

- Oxidation of Tl(I) salts : Chlorine gas oxidation of thallium(I) nitrate in alkaline media (e.g., KOH solution) .

- Thermal decomposition : Heating Tl(OH)₃ at 100°C or reducing Tl₂O₃ in controlled atmospheres .

- Key variables include pH, temperature, and oxidant concentration. For example, excess alkali prevents Tl(I) hydroxide precipitation, favoring Tl₂O₃ formation .

Q. Which analytical techniques are most effective for characterizing Tl₂O₃’s structural and electronic properties?

- X-ray diffraction (XRD) : Confirms cubic Bixbyite structure (space group Ia3) .

- Electron microscopy (SEM/TEM) : Visualizes morphology and particle size, critical for assessing semiconductor performance .

- Electrical conductivity measurements : Tl₂O₃ exhibits degenerate n-type semiconductor behavior, with conductivity influenced by oxygen vacancies .

Q. What safety protocols are essential when handling Tl₂O₃ in laboratory settings?

- PPE requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust; Tl₂O₃ reacts with water/acid to release toxic Tl⁺ ions .

- Waste disposal : Treat contaminated materials as hazardous waste per EPA guidelines (e.g., IRIS toxicity profile) .

Advanced Research Questions

Q. How can electrochemical deposition methods optimize Tl₂O₃ thin films for optoelectronic applications?

- Electrochemical deposition : Achieved on conductive (e.g., ITO) or p-type semiconductor substrates under controlled potentials. Parameters like electrolyte composition (e.g., Tl(NO₃)₃ in acidic media) and current density affect film uniformity .

- Photoelectrochemical deposition : Used for n-type substrates, leveraging light-induced charge separation to deposit Tl₂O₃ .

Q. How do researchers resolve contradictions in reported semiconductor properties of Tl₂O₃?

- Discrepancies in conductivity (e.g., degenerate vs. non-degenerate behavior) may arise from synthesis methods:

- Oxygen stoichiometry : High-temperature annealing in inert gas reduces oxygen vacancies, altering carrier concentration .

- Doping studies : Introduce aliovalent ions (e.g., Sn⁴⁺) to modulate electronic structure. Compare Hall effect measurements across studies .

Q. What redox mechanisms govern Tl₂O₃’s reactivity in catalytic or environmental systems?

- Oxidizing behavior : Tl³⁺ in Tl₂O₃ reacts with reducing agents (e.g., organic pollutants) via electron transfer, forming Tl⁺. Monitor using cyclic voltammetry or UV-Vis spectroscopy .

- Environmental stability : Tl₂O₃ decomposes at 875°C but may hydrolyze in humid conditions to TlOH. Conduct thermogravimetric analysis (TGA) under varied humidity .

Q. How does Tl₂O₃’s stability under extreme conditions (e.g., high pressure, radiation) impact its suitability for advanced materials?

- High-pressure studies : Diamond anvil cell experiments reveal structural phase transitions; compare with Mn₂O₃ analogs .

- Radiation resistance : Expose Tl₂O₃ to gamma rays and measure defects via positron annihilation spectroscopy .

Q. Methodological Recommendations

Propriétés

IUPAC Name |

oxygen(2-);thallium(3+) | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3O.2Tl/q3*-2;2*+3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPHBARMWKLYWRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

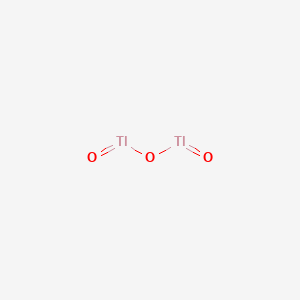

[O-2].[O-2].[O-2].[Tl+3].[Tl+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O3Tl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314-32-5 | |

| Record name | Thallic oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THALLIC OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C7MZ48UJ1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.